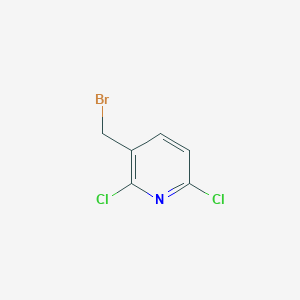

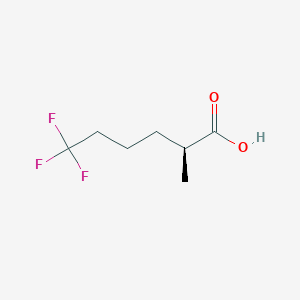

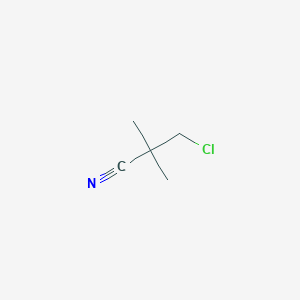

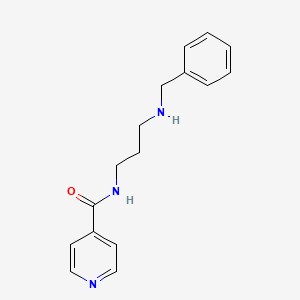

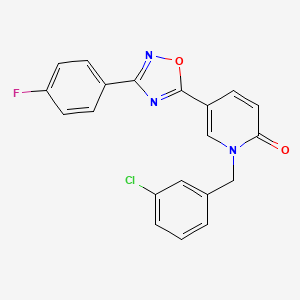

![molecular formula C19H22FN3OS B2813072 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897463-75-1](/img/structure/B2813072.png)

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

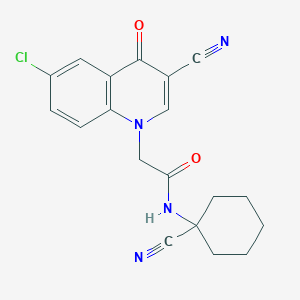

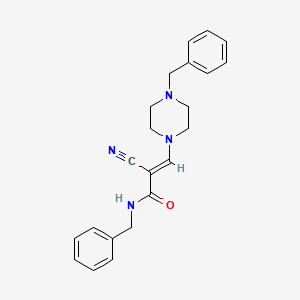

The compound “2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide” is a derivative of the thiazole ring . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the addition of the 4-fluorophenyl group . The synthesis process also involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to ensure the successful formation of the desired product .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various types of reactions, including electrophilic substitution and nucleophilic substitution . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in various solvents, its boiling point, and its specific gravity . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antiproliferative Activity

This compound has been found to have broad-spectrum antiproliferative activity. A series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives, including this compound, were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compounds showed superior potencies than Sorafenib, a standard reference drug, against different cancer cell lines .

Potential Chemotherapeutic Agent

The compound has been suggested as a potential chemotherapeutic agent. It has been found to induce apoptosis without cell cycle arrest , which is a desirable characteristic for a chemotherapeutic agent as it can lead to the death of cancer cells without affecting the normal cell cycle.

Anticancer Activity

The compound has shown significant anticancer activity. For instance, it was found to be more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . It also showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancer cell line .

Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound have been described in scientific literature . This includes the in vitro antiproliferative activities of a series of derivatives of this compound .

Commercial Availability

The compound is commercially available and can be purchased from chemical suppliers . This makes it readily accessible for research and development purposes.

Mécanisme D'action

Target of Action

Similar compounds have shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .

Mode of Action

It is known that similar compounds exert their antiproliferative effects by interacting with various cellular targets, leading to changes in cell proliferation .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways involved in cell proliferation, leading to their antiproliferative effects .

Pharmacokinetics

The compound’s molecular weight (24626) suggests that it may have good bioavailability .

Result of Action

The compound has shown broad-spectrum antiproliferative activity against various cancer cell lines . For instance, some analogues of this compound were found to be more potent than Sorafenib, a standard reference drug, against certain cancer cell lines .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the physiological environment of the cells and the presence of other compounds .

Propriétés

IUPAC Name |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3OS/c1-3-9-22(10-4-2)18(24)11-16-13-25-19-21-17(12-23(16)19)14-5-7-15(20)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDCPFBLAVEXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2812992.png)

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)

![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)

![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)